molecular formula C11H11N5O4S B14631817 2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine CAS No. 56673-36-0

2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine

Cat. No.: B14631817
CAS No.: 56673-36-0
M. Wt: 309.30 g/mol
InChI Key: VRLIFUZCJSRRTN-UHFFFAOYSA-N
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Description

2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine is a complex organic compound that features both imidazole and pyridine rings. The presence of nitro groups and a sulfanyl linkage makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the nitro group and the ethyl substituent. The pyridine ring is then synthesized separately, and the two rings are linked via a sulfanyl bridge.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction. The final product is usually purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while substitution of the sulfanyl group can yield a variety of substituted imidazole-pyridine compounds.

Scientific Research Applications

2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole and pyridine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole with antimicrobial properties.

    Tinidazole: Another nitroimidazole used as an antimicrobial agent.

    Omeprazole: A proton pump inhibitor that contains a substituted imidazole ring.

Uniqueness

2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine is unique due to the presence of both imidazole and pyridine rings, as well as the sulfanyl linkage. This combination of structural features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

56673-36-0

Molecular Formula

C11H11N5O4S

Molecular Weight

309.30 g/mol

IUPAC Name

2-[(1-ethyl-5-nitroimidazol-2-yl)methylsulfanyl]-5-nitropyridine

InChI

InChI=1S/C11H11N5O4S/c1-2-14-9(12-6-11(14)16(19)20)7-21-10-4-3-8(5-13-10)15(17)18/h3-6H,2,7H2,1H3

InChI Key

VRLIFUZCJSRRTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1CSC2=NC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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